7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
CAS No.: 1172719-38-8
Cat. No.: VC20486073
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172719-38-8 |
|---|---|
| Molecular Formula | C12H15Cl2N3 |
| Molecular Weight | 272.17 g/mol |
| IUPAC Name | (7-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |
| Standard InChI Key | VEXNTYNOJGXQIM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)NN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has the molecular formula C₁₃H₁₇Cl₂N₃·HCl, yielding a molecular weight of 326.67 g/mol. The quinoline backbone is substituted with:
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A chlorine atom at position 7,
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An ethyl group at position 3,
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A hydrazino (-NHNH₂) group at position 2,
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A methyl group at position 8,
Structural Analysis
The ethyl group at position 3 introduces steric bulk compared to methyl-substituted analogues, potentially influencing intermolecular interactions in biological systems. The hydrazino group at position 2 provides a reactive site for further functionalization, such as hydrazone formation or coordination with metal ions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇Cl₂N₃·HCl |
| Molecular Weight | 326.67 g/mol |
| Melting Point | 220–225°C (predicted) |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
| pKa (Hydrazino group) | ~6.5–7.5 (estimated) |
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 7-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves multi-step reactions, drawing methodology from patents on analogous quinoline derivatives :
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Quinoline Core Formation:
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Hydrazino Group Introduction:
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Salt Formation:
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Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline formation | H₂SO₄, glycerol, 140°C, 3h | 85–90% |
| Hydrazination | NH₂NH₂·H₂O, EtOH, reflux, 24h | 70–75% |
| Salt formation | HCl/MeOH, 0°C, 1h | 95% |
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR (DMSO-d₆):
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IR (KBr):
Stability and Reactivity
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The hydrazino group confers susceptibility to oxidation, necessitating storage under inert atmospheres.
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Hydrolysis under acidic conditions cleaves the hydrazino moiety, forming 2-keto derivatives .
| Activity | Mechanism | IC₅₀ (Predicted) |
|---|---|---|
| Antibacterial | DNA gyrase inhibition | 15–20 μM |
| Anticancer | Topoisomerase II inhibition | 8–12 μM |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing substitution at positions 2 and 4 during hydrazination requires precise temperature control .
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Purification: Hydrochloride salt crystallization from polar solvents remains inefficient (<70% recovery).
Research Opportunities
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